molecular formula C12H10N2O2S B402297 N'-benzoylthiophene-2-carbohydrazide CAS No. 113643-89-3

N'-benzoylthiophene-2-carbohydrazide

Cat. No.: B402297
CAS No.: 113643-89-3
M. Wt: 246.29g/mol
InChI Key: RZGPCBWJMYHLET-UHFFFAOYSA-N
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Description

N'-Benzoylthiophene-2-carbohydrazide is a specialist chemical building block of significant interest in medicinal and synthetic chemistry. Its structure incorporates both a thiophene ring and a benzoyl-hydrazide moiety, making it a versatile precursor for the synthesis of diverse heterocyclic systems. A primary application of this compound and its structural analogs is in the design and development of novel antimicrobial agents . Research has demonstrated that related thiophene carbohydrazide derivatives exhibit promising activity against challenging pathogens like Staphylococcus aureus , including strains resistant to methicillin and daptomycin . The compound serves as a crucial intermediate for generating libraries of acylhydrazones and other complex molecules for biological screening . In synthetic chemistry, it can be utilized to construct various pharmacologically relevant cores, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, through well-established cyclization reactions with carbon disulfide or other reagents . The carbohydrazide functional group is also known to act as a ligand in coordination chemistry, forming complexes with metal ions that can be explored for catalytic or material science applications . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

113643-89-3

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29g/mol

IUPAC Name

N'-benzoylthiophene-2-carbohydrazide

InChI

InChI=1S/C12H10N2O2S/c15-11(9-5-2-1-3-6-9)13-14-12(16)10-7-4-8-17-10/h1-8H,(H,13,15)(H,14,16)

InChI Key

RZGPCBWJMYHLET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2

solubility

28.8 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-2-thiophenecarbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with benzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N’-benzoyl-2-thiophenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

N’-benzoyl-2-thiophenecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-benzoyl-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties . Additionally, its hydrazide moiety allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The benzoyl group in the target compound introduces strong electron-withdrawing effects, which may enhance corrosion inhibition efficiency compared to electron-donating groups like the hydroxybenzylidene in HTMBH .

Biological Activity :

  • Compounds with chloro and long alkyl chains (e.g., pentadecyl in ) show enhanced antimicrobial activity due to increased lipophilicity and membrane disruption .

Electronic and Reactivity Profiles

  • Thiophene vs. Benzothiophene: Thiophene-based carbohydrazides (e.g., HTMBH) exhibit planar structures conducive to π-π stacking, enhancing adsorption on metal surfaces for corrosion inhibition .
  • Substituent Effects :

    • Hydroxy groups (HTMBH) facilitate hydrogen bonding, improving solubility in polar solvents .
    • Benzoyl groups may reduce solubility but increase thermal stability, favoring solid-state applications.

Q & A

Q. What are the standard synthetic routes for N'-benzoylthiophene-2-carbohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via hydrazinolysis of thiophene-2-carboxylic acid derivatives or condensation reactions with benzaldehyde derivatives. For example:

  • Hydrazinolysis : Reacting 2-thiophenecarboxylic acid with hydrazine hydrate in ethanol under reflux yields the carbohydrazide core. Yields (87–92%) depend on solvent purity and reaction time .
  • Schiff base formation : Condensation with aromatic aldehydes (e.g., 2-chloro-6-hydroxybenzaldehyde) in ethanol with glacial acetic acid as a catalyst produces hydrazone derivatives. Reaction times (4–8 hours) and stoichiometric ratios (1:1) are critical for purity .
  • Key optimization factors : Use of anhydrous solvents, controlled temperature (reflux at 78–80°C), and catalytic acetic acid to accelerate imine formation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • FT-IR : Confirms carbonyl (C=O, 1660–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. Disappearance of aldehyde C=O peaks (~1720 cm⁻¹) indicates complete Schiff base formation .
  • NMR : ¹H NMR identifies hydrazide NH protons (δ 10–12 ppm) and aromatic protons, while ¹³C NMR resolves carbonyl carbons (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in inversion dimers) .

Q. What in vitro biological screening methods are used to evaluate its bioactivity?

  • Antimicrobial assays : Disk diffusion or broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values typically 8–64 µg/mL) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported in µM ranges .
  • Antitubercular activity : Inhibition of Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence biological activity and selectivity?

  • Halogenation : Bromine or chlorine at the thiophene 5-position enhances antimicrobial potency due to increased lipophilicity and membrane penetration .
  • Arylidene substituents : Electron-withdrawing groups (e.g., nitro, fluoro) on the benzylidene ring improve antitubercular activity by modulating electron density and target binding .
  • Steric effects : Bulky substituents (e.g., pentadecyl chains) reduce solubility but improve interactions with hydrophobic enzyme pockets .

Q. What computational approaches predict electronic properties and reactivity?

  • DFT calculations : B3LYP/6-311G(d,p) optimizations reveal HOMO-LUMO gaps (~4.5 eV), indicating charge-transfer potential. NBO analysis identifies hyperconjugative interactions stabilizing the hydrazone moiety .
  • Molecular docking : Simulations with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) show hydrogen bonding between the carbohydrazide NH and Thr196, explaining antitubercular activity .

Q. How are crystallization challenges (e.g., disorder, polymorphism) addressed in structural studies?

  • Disorder resolution : In N'-(2-chloro-6-hydroxybenzylidene) derivatives, thiophene ring disorder (87:13 occupancy) is modeled using SHELXL refinement with restraints on bond lengths and angles .
  • Polymorphism screening : Solvent-mediated recrystallization (e.g., DMSO/water vs. ethanol) yields distinct polymorphs, validated via PXRD and DSC .

Q. How should researchers resolve contradictions in biological data across studies?

  • Methodological validation : Cross-check MIC values using standardized CLSI protocols and control strains (e.g., S. aureus ATCC 25923) .
  • Synergistic studies : Combine hydrazides with known antibiotics (e.g., ciprofloxacin) to assess additive vs. antagonistic effects .

Methodological Recommendations

  • Synthesis : Prioritize ethanol/acetic acid for Schiff base reactions to balance yield and purity .
  • Characterization : Combine HR-MS with X-ray crystallography for unambiguous structural confirmation .
  • Biological assays : Include cytotoxicity profiling (e.g., against HEK-293 cells) to assess therapeutic indices .

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